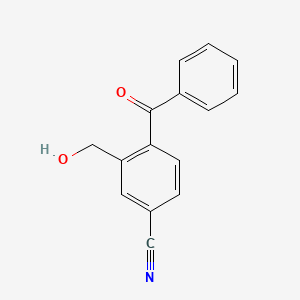

![molecular formula C14H18N2O2 B585153 4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile CAS No. 1433278-33-1](/img/structure/B585153.png)

4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

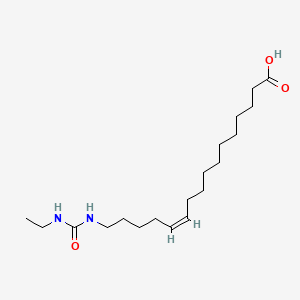

4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile, also known as DMABN, is a synthetic compound that has been widely used in scientific research. DMABN is a nitrile derivative of the benzamide family and has been found to have various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including derivatives similar to the compound of interest, are crucial in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. Such compounds have shown a robust difference in PIB retention between mild Alzheimer's patients and controls, indicating their potential in early disease detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Lignin Acidolysis

Research on the acidolysis of lignin model compounds, including those with structural elements similar to 4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile, explores the degradation mechanisms of lignin. This is crucial for understanding the conversion of biomass into valuable chemical products and fuels, highlighting the importance of such compounds in renewable energy and green chemistry applications (Yokoyama, 2015).

Environmental Contaminant Analysis

Studies on parabens, which share functional groups with the compound of interest, emphasize the importance of analyzing and understanding the fate and behavior of organic contaminants in aquatic environments. This research is crucial for assessing the environmental impact of widespread synthetic compounds and developing strategies for water treatment and pollution control (Haman et al., 2015).

Plant Pigment Chemistry

Research into plant betalains, which are structurally distinct but also involve complex organic molecules like 4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile, highlights the diverse applications of natural pigments in food, cosmetics, and pharmaceuticals. Understanding the chemistry and biochemistry of such compounds can lead to the development of new materials and additives with enhanced properties (Khan & Giridhar, 2015).

Propiedades

IUPAC Name |

4-[4-(dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2)7-3-4-14(18)13-6-5-11(9-15)8-12(13)10-17/h5-6,8,17H,3-4,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYBHBNFBVKAQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=C(C=C(C=C1)C#N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.